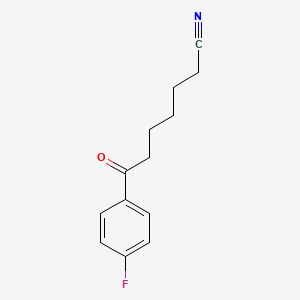

7-(4-Fluorophenyl)-7-oxoheptanenitrile

描述

Significance of Nitrile and Ketone Functional Groups in Synthetic Strategy

Bifunctional molecules, those containing two or more reactive centers, are of immense value to synthetic chemists. researchgate.netnih.gov They serve as versatile building blocks, allowing for the construction of complex molecular architectures in fewer steps, which is a key principle of synthetic efficiency. nih.gov The nitrile and ketone groups in 7-(4-Fluorophenyl)-7-oxoheptanenitrile are prime examples of such strategic functionalities.

The nitrile group is a highly versatile functional group in organic synthesis. nih.gov Its linear, sp-hybridized geometry results in a polarized C≡N triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.org This reactivity allows for its conversion into a wide array of other functional groups, including:

Amines: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), yields primary amines. libretexts.org

Carboxylic Acids: Hydrolysis of nitriles under acidic or basic conditions provides carboxylic acids. fiveable.me

Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, transforms the nitrile into a ketone. libretexts.orglibretexts.org

The ketone group , specifically an aryl ketone in this case, is another pivotal functional group. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. ncert.nic.in Furthermore, the adjacent α-hydrogens exhibit enhanced acidity, enabling enolate formation and subsequent alkylation or condensation reactions. ncert.nic.in The aromatic ketone moiety can also be a target for reductions to secondary alcohols or complete deoxygenation to an alkyl group. nih.gov

The combination of these two groups in one molecule opens up possibilities for sequential or selective reactions, enabling the synthesis of diverse and complex target molecules from a single precursor.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-(4-fluorophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJRSOFETDLNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642214 | |

| Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-12-9 | |

| Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Influence of the Fluoroaromatic System

Role of Fluoroaromatic Systems in Chemical Design and Applications

The substitution of hydrogen with fluorine in aromatic systems is a widely used strategy in medicinal chemistry and materials science. epa.gov Fluorine's high electronegativity and relatively small size impart unique properties to the molecule without significant steric hindrance. nih.gov

In the case of 7-(4-Fluorophenyl)-7-oxoheptanenitrile, the para-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). researchgate.net This electronic influence has several important consequences:

Increased Electrophilicity: The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. ncert.nic.in

Metabolic Stability: In a pharmaceutical context, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. nih.gov

Altered Physicochemical Properties: Fluorination can influence properties such as lipophilicity, membrane permeability, and binding affinity to biological targets. nih.gov

The presence of the 4-fluorophenyl group, therefore, is not a passive component but an active contributor to the chemical character and potential utility of the molecule.

Future Directions in the Research of Multifunctional Organic Compounds

Overview of Research Trajectories for Novel Organic Compounds with Diverse Functionalities

Current research in organic synthesis is increasingly focused on the efficient construction of complex molecules with tailored properties. Bifunctional and polyfunctional compounds are central to this endeavor. researchgate.netnih.gov Research trajectories in this area include:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop new reactions and catalysts that can selectively modify one functional group in the presence of others. For instance, recent advances in metal-catalyzed reactions have enabled new ways to transform nitriles and ketones. nih.gov

Medicinal Chemistry and Drug Discovery: The strategic combination of functional groups is a key aspect of designing new therapeutic agents. The nitrile group, for example, can act as a covalent inhibitor in certain enzymes. nih.gov The fluoroaromatic moiety, as discussed, is a common feature in many modern pharmaceuticals.

Materials Science: Organic molecules with specific functional groups are being explored for applications in areas such as organic electronics, polymers, and sensors. The properties of this compound could be tuned for such applications through modification of its functional groups.

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of fluorobenzene (B45895) with an appropriate acyl chloride, such as 7-chloro-7-oxoheptanenitrile. This classic reaction is a cornerstone for the formation of aryl ketones. epa.govresearchgate.netsioc-journal.cn The reaction would likely be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and would be expected to favor para-substitution on the fluorobenzene ring due to the directing effects of the fluorine atom.

| Reactant 1 | Reactant 2 | Catalyst | Plausible Product | Reaction Type |

| Fluorobenzene | 7-chloro-7-oxoheptanenitrile | AlCl₃ | This compound | Friedel-Crafts Acylation |

Reactions Involving the Ketone Functionality

The ketone's carbonyl group is a site of significant chemical activity, primarily due to the polarity of the carbon-oxygen double bond and the presence of acidic alpha-hydrogens.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles.

Grignard Reactions: The addition of Grignard reagents, such as alkyl- or aryl-magnesium halides, to the carbonyl carbon results in the formation of a tertiary alcohol upon acidic workup. The reaction proceeds through a tetrahedral intermediate. For instance, the reaction with methylmagnesium bromide would yield 7-(4-fluorophenyl)-7-hydroxy-7-methyloctanenitrile.

Hydride Reductions: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. The choice of reagent is crucial, as LiAlH₄ is a much stronger reducing agent and can also reduce the nitrile group, whereas NaBH₄ is generally selective for ketones and aldehydes. The reduction of this compound with NaBH₄ would yield 7-(4-fluorophenyl)-7-hydroxyheptanenitrile.

Organometallic Additions: Other organometallic reagents, such as organolithium compounds, can also add to the carbonyl group to form alcohols in a manner similar to Grignard reagents.

| Reaction Type | Reagent | Product | Notes |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 7-(4-fluorophenyl)-7-hydroxy-7-methyloctanenitrile | Forms a tertiary alcohol. |

| Hydride Reduction | NaBH₄ | 7-(4-fluorophenyl)-7-hydroxyheptanenitrile | Selective for the ketone over the nitrile. |

| Hydride Reduction | LiAlH₄ | 7-(4-fluorophenyl)heptane-1,7-diol | Reduces both the ketone and the nitrile. |

The hydrogens on the carbon atom adjacent to the carbonyl group (the alpha-carbon) are acidic and can be removed by a base to form an enolate. youtube.comyoutube.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Claisen Condensation: While a true Claisen condensation requires an ester, the enolate of this compound can participate in related reactions. For example, it can react with an ester in a crossed Claisen-type condensation.

Dieckmann Condensation: The Dieckmann condensation is an intramolecular reaction of a molecule containing two ester groups. As this compound does not possess two ester groups, it would not undergo a standard Dieckmann condensation. However, the principles of intramolecular enolate reactions could be applied if the molecule were modified to contain another appropriate functional group.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the 4-fluorophenyl group has a higher migratory aptitude than the alkyl chain. Therefore, the oxygen atom is inserted between the carbonyl carbon and the aromatic ring, yielding 4-fluorophenyl 6-cyanohexanoate. organic-chemistry.orgnih.gov

| Reaction Type | Reagent | Product | Migratory Group |

| Baeyer-Villiger Oxidation | m-CPBA | 4-fluorophenyl 6-cyanohexanoate | 4-fluorophenyl |

Reactions Involving the Nitrile Functionality

The nitrile group is also a versatile functional group that can undergo several important transformations.

The nitrile group can be hydrolyzed under either acidic or basic conditions.

Partial Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to form an amide. This reaction proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack by water. For this compound, this would yield 7-(4-fluorophenyl)-7-oxoheptanamide.

Complete Hydrolysis: With more vigorous heating and stronger acidic or basic conditions, the hydrolysis can proceed further to yield a carboxylic acid. The intermediate amide is hydrolyzed to the carboxylate and ammonia (B1221849) (or ammonium (B1175870) ion). This would result in the formation of 7-(4-fluorophenyl)-7-oxoheptanoic acid.

| Reaction Type | Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), gentle heating | 7-(4-fluorophenyl)-7-oxoheptanamide |

| Complete Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 7-(4-fluorophenyl)-7-oxoheptanoic acid |

The nitrile group can be reduced to a primary amine using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ can reduce the nitrile to a primary amine. In the case of this compound, this would also reduce the ketone, leading to the formation of 7-amino-1-(4-fluorophenyl)heptan-1-ol.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as Raney nickel, platinum, or palladium can also reduce the nitrile to a primary amine. The conditions can often be controlled to selectively reduce the nitrile without affecting the ketone, or to reduce both functional groups.

| Reaction Type | Reagent | Product | Notes |

| Reduction | LiAlH₄, then H₂O | 7-amino-1-(4-fluorophenyl)heptan-1-ol | Reduces both nitrile and ketone. |

| Catalytic Hydrogenation | H₂, Raney Ni | 8-amino-2-(4-fluorophenyl)octanenitrile | Can be selective for the nitrile under controlled conditions. |

Nucleophilic Addition to the Nitrile Group (e.g., Pinner reaction, addition of organometallics)

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into various other functional groups.

Pinner Reaction: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, initially forming an imino ester salt, also known as a Pinner salt. wikipedia.org These salts are stable intermediates that can be isolated or reacted further without isolation. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using gaseous hydrogen chloride in an anhydrous alcohol. organic-chemistry.org Milder protocols have also been developed, such as the in situ generation of HCl from trimethylsilyl (B98337) chloride or the use of a 4 N HCl solution in a solvent like cyclopentyl methyl ether (CPME). nih.govresearchgate.net

The Pinner salt intermediate is versatile and can be converted into several products upon further reaction:

Hydrolysis: Treatment with water converts the Pinner salt into an ester.

Ammonolysis/Aminolysis: Reaction with ammonia or an amine yields an amidine. wikipedia.org

Alcoholysis: Reaction with an excess of alcohol can produce an orthoester. wikipedia.org

For this compound, the Pinner reaction provides a direct route to synthesizing the corresponding methyl or ethyl 7-(4-fluorophenyl)-7-oxoheptanimidate hydrochloride, which can then be hydrolyzed to the corresponding ester, methyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Addition of Organometallics: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. The initial addition forms a resonance-stabilized imine anion (as a magnesium or lithium salt), which is stable to further addition by the organometallic reagent. masterorganicchemistry.com Subsequent aqueous acidic workup hydrolyzes the imine intermediate to yield a ketone. masterorganicchemistry.com This two-step sequence is a powerful method for carbon-carbon bond formation.

In the case of this compound, this reaction would need to consider the presence of the ketone carbonyl, which is also highly electrophilic. Organometallic reagents can react with both the nitrile and the ketone. However, nitriles are generally less reactive than ketones towards these nucleophiles. Therefore, careful control of stoichiometry and reaction conditions would be crucial to achieve selective addition to the nitrile group. Assuming selectivity could be achieved, the addition of a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 8-(4-fluorophenyl)-8-oxooctan-2-one.

| Reaction | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Pinner Reaction | ROH, HCl | Alkyl imidate hydrochloride (Pinner Salt) | Ester or Amidine |

| Grignard Addition | R'-MgX; then H₃O⁺ | Imine salt | Ketone |

| Organolithium Addition | R'-Li; then H₃O⁺ | Imine salt | Ketone |

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is an aryl system whose reactivity is influenced by two competing substituents: the fluorine atom and the C(O)(CH₂)₅CN group (a keto-alkyl substituent).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of the reaction are governed by the existing substituents on the ring. uci.edu

Acyl Group (–COR): The keto group attached to the ring is a powerful electron-withdrawing group, both inductively and by resonance. This strong deactivation makes the ring much less nucleophilic and therefore less reactive towards electrophiles. libretexts.org Acyl groups are strong meta-directors. uci.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -F | Withdrawing (Deactivating) | Donating | Deactivating | Ortho, Para |

| -C(O)R | Withdrawing (Deactivating) | Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This reaction requires two key features on the aromatic ring:

A good leaving group, typically a halide. youtube.com

Strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In this compound, the fluorine atom can act as a leaving group. The powerful electron-withdrawing keto group is located para to the fluorine. This arrangement strongly activates the ring for SNAr by stabilizing the negative charge that develops on the carbon bearing the keto group in the Meisenheimer intermediate. libretexts.org Thus, the fluorine atom in this compound is susceptible to displacement by strong nucleophiles such as alkoxides, amines, or thiolates. For example, reaction with sodium methoxide (B1231860) would be expected to yield 7-oxo-7-(4-methoxyphenyl)heptanenitrile.

Cross-Coupling Reactions at the Aromatic Ring (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl bromides and iodides are the most common substrates, reactions involving aryl fluorides are also possible, though they often require more specialized catalytic systems due to the strength of the C-F bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to give the coupled product. libretexts.org Coupling reactions with aryl fluorides, while challenging, have been developed. mdpi.com Subjecting this compound to Suzuki-Miyaura conditions with, for example, phenylboronic acid, could potentially yield 7-oxo-7-([1,1'-biphenyl]-4-yl)heptanenitrile.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is highly valuable for the synthesis of arylalkynes. libretexts.org While less common for aryl fluorides, specialized conditions can facilitate this transformation. organic-chemistry.org Coupling with a terminal alkyne like phenylacetylene (B144264) could produce 7-(4-(phenylethynyl)phenyl)-7-oxoheptanenitrile.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high functional group tolerance, making this a versatile reaction. youtube.comchem-station.com The coupling of this compound with an organozinc reagent like phenylzinc chloride under appropriate catalytic conditions would be another potential route to form a biphenyl (B1667301) derivative.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Negishi | Organozinc (e.g., R-ZnCl) | Pd(0) or Ni(0) catalyst | Aryl-Aryl, Aryl-Alkyl, etc. |

Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The presence of multiple reactive sites in this compound raises important questions of selectivity in more complex reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in reactions with nucleophiles like Grignard reagents, the ketone carbonyl is generally more reactive than the nitrile. To achieve selective addition to the nitrile, the ketone might first need to be protected (e.g., as a ketal). Similarly, reduction reactions can be challenging. Strong reducing agents like lithium aluminum hydride would likely reduce both the ketone and the nitrile. In contrast, milder reagents like sodium borohydride would selectively reduce the ketone to a secondary alcohol while leaving the nitrile group intact.

Regioselectivity: This is primarily relevant to substitutions on the aromatic ring. As discussed under EAS (Section 3.3.1), the combined directing effects of the fluoro and acyl groups strongly favor substitution at the positions ortho to the fluorine atom.

Stereoselectivity: If the ketone is reduced to a hydroxyl group, a new stereocenter is created at that carbon. Using a non-chiral reducing agent like sodium borohydride would result in a racemic mixture of the two possible enantiomers of the resulting alcohol. However, the use of chiral reducing agents or catalysts (e.g., in an asymmetric hydrogenation) could potentially favor the formation of one enantiomer over the other, leading to a stereoselective synthesis.

Derivatization Strategies and Analogue Synthesis

Structural Modifications at the Ketone Carbonyl Position

The ketone carbonyl group is a primary site for a variety of chemical transformations, allowing for significant structural and electronic modifications. Aryl alkyl ketones are versatile intermediates in organic synthesis. fiveable.me

Key derivatization strategies at this position include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. fiveable.me This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification. Complete reduction to a methylene (B1212753) group (-CH₂-) can be achieved under conditions like the Clemmensen or Wolff-Kishner reduction.

Nucleophilic Addition: The electrophilic carbon of the ketone can react with various nucleophiles. For instance, reaction with primary amines yields imines, while reaction with hydroxylamine (B1172632) produces oximes. Protection of the ketone as a ketal, for example, by reacting with ethylene (B1197577) glycol under acidic conditions, can be employed to allow for selective reaction at other positions of the molecule.

α-Arylation: The position alpha to the ketone can be functionalized. Palladium-catalyzed α-arylation reactions can couple the ketone with various aryl halides, introducing further aromatic diversity into the molecule. rsc.org

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄, LiAlH₄, H₂/Catalyst | Secondary Alcohol (-CH(OH)-) |

| Reductive Deoxygenation | Zn(Hg)/HCl (Clemmensen), H₂NNH₂/KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Imine Formation | Primary Amine (R-NH₂) | Imine (-C(=NR)-) |

| Ketal Formation | Diol (e.g., Ethylene Glycol), Acid Catalyst | Ketal |

| α-Arylation | Aryl Halide, Palladium Catalyst, Base | α-Aryl Ketone |

Transformations of the Nitrile Group for Diverse Functionalities

The terminal nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, significantly expanding the chemical space of accessible analogues. nih.govlibretexts.org

Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This introduces a highly polar functional group that can participate in amide bond formation or esterification. Partial hydrolysis can also yield a primary amide.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org This introduces a basic nitrogen atom, providing a site for salt formation or further N-alkylation. Milder reduction using reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of an aldehyde. libretexts.org

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids.

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | Controlled H₃O⁺ or H₂O₂/OH⁻ | Primary Amide (-CONH₂) |

| Reduction to Amine | LiAlH₄, H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |

| Reduction to Aldehyde | DIBALH, then H₂O | Aldehyde (-CHO) |

| Tetrazole Formation | Sodium Azide (NaN₃), NH₄Cl | Tetrazole Ring |

Functionalization of the Alkyl Chain

The six-carbon alkyl chain provides a scaffold that can be functionalized, although its saturated nature makes it less reactive than the terminal functional groups. C(sp³)–H bond functionalization represents a modern approach to modifying such structures. acs.org Radical-initiated reactions can allow for the introduction of new functional groups along the chain. acs.org For instance, selective C-H bond functionalization can be achieved through radical-mediated processes, potentially introducing halogens, hydroxyl groups, or other functionalities at specific positions, although controlling regioselectivity can be a challenge. The presence of the nitrile group can also direct C-H functionalization at the α-position under certain catalytic conditions. acs.orgumich.edu

Aromatic Ring Derivatization for Property Modulation

The 4-fluorophenyl ring is another key site for derivatization. The fluorine atom and the ketone group are directing groups for electrophilic aromatic substitution, influencing the position of incoming substituents. uci.edumasterorganicchemistry.comlibretexts.org The acyl group is a deactivating meta-director, while the fluorine atom is a deactivating but ortho, para-director. uci.edumasterorganicchemistry.com The interplay between these two groups will dictate the regiochemical outcome of substitution reactions.

Potential derivatization reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric and sulfuric acid.

Halogenation: Further halogenation (e.g., with Br₂ and FeBr₃) can introduce another halogen atom.

Sulfonation: Reaction with fuming sulfuric acid can add a sulfonic acid (-SO₃H) group.

The position of the new substituent will be directed primarily to the positions ortho to the fluorine and meta to the ketone group.

Synthesis of Heterocyclic Compounds Incorporating the 7-oxoheptanenitrile (B8787994) Core

The bifunctional nature of 7-(4-Fluorophenyl)-7-oxoheptanenitrile, possessing both a ketone and a nitrile, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Pyridine (B92270) Synthesis: Gamma-ketonitriles can serve as precursors for substituted pyridines. baranlab.orgyoutube.com Condensation reactions, for example with enamines or other suitable C2 synthons followed by cyclization and oxidation, can lead to the formation of a pyridine ring incorporating the original keto-carbon and adjacent atoms from the alkyl chain. baranlab.org

Pyrimidine (B1678525) Synthesis: The ketone functionality can react with a nitrogen source like an amidine or, in some catalyzed reactions, with another nitrile molecule to form pyrimidine rings. organic-chemistry.orgacs.orgmdpi.comresearchgate.net Copper-catalyzed cyclization of ketones with nitriles under basic conditions is a known method for constructing diversely functionalized pyrimidines. acs.orgresearchgate.net

Furan Synthesis: Intramolecular cyclization strategies can lead to fused or substituted furans. For instance, γ-ketonitriles can undergo 5-exo-dig cyclization to yield 2-aminofuran derivatives, often under basic conditions, although some modern methods proceed without a base. rsc.org

| Target Heterocycle | General Strategy | Potential Co-reactants |

|---|---|---|

| Pyridine | Condensation/Cyclization | Ammonia (B1221849), Aldehydes, Enamines |

| Pyrimidine | [3+3] or [2+2+2] Cycloaddition | Amidines, Nitriles, Ammonium (B1175870) Acetate |

| Furan (2-Aminofuran) | Intramolecular 5-exo-dig Cyclization | Base or catalyst to promote cyclization |

| Pyrrole | Paal-Knorr type synthesis | Primary amines (after conversion of nitrile to a 1,4-dicarbonyl equivalent) |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are indispensable for mapping the molecular structure of 7-(4-Fluorophenyl)-7-oxoheptanenitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H (proton) and ¹³C NMR spectra reveal the different electronic environments of the hydrogen and carbon atoms, respectively. The structure of this compound (F-C₆H₄-C(O)-(CH₂)₅-CN) contains several distinct proton and carbon environments, leading to a predictable pattern of signals.

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the 4-fluorophenyl ring and the five methylene (B1212753) groups of the heptanenitrile (B1581596) chain. The aromatic region typically displays a complex splitting pattern due to coupling between protons and the fluorine atom, often appearing as two sets of multiplets. The aliphatic protons of the (CH₂)₅ chain will appear as distinct multiplets, with their chemical shifts influenced by the proximity to the electron-withdrawing ketone and nitrile groups. The methylene group adjacent to the carbonyl (α-keto) is expected to be the most downfield, followed by the methylene group adjacent to the nitrile.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. Key signals include the carbonyl carbon (C=O) at a significantly downfield shift, the nitrile carbon (C≡N), and the carbons of the aromatic ring. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), which is a definitive indicator of its presence. The aliphatic carbons will resonate at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic H (ortho to C=O) | ~8.05 (dd) | C=O | ~198.5 |

| Aromatic H (ortho to F) | ~7.25 (dd) | C-F | ~166.0 (d, ¹JCF ≈ 255 Hz) |

| -CH₂- (α to C=O) | ~3.00 (t) | Aromatic C-H (ortho to F) | ~131.5 (d, ³JCF ≈ 9 Hz) |

| -CH₂- (α to CN) | ~2.45 (t) | Aromatic C (ipso to C=O) | ~130.0 (d) |

| -CH₂- (β to C=O) | ~1.75 (m) | C≡N | ~119.5 |

| -CH₂- (β to CN) | ~1.68 (m) | Aromatic C-H (ortho to C=O) | ~115.8 (d, ²JCF ≈ 22 Hz) |

| -CH₂- (γ to C=O/CN) | ~1.45 (m) | -CH₂- (α to C=O) | ~38.0 |

| -CH₂- (γ to C=O/CN) | ~28.5 | ||

| -CH₂- (β to CN) | ~25.0 | ||

| -CH₂- (β to C=O) | ~23.5 | ||

| -CH₂- (α to CN) | ~17.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the sequence of the five methylene groups in the aliphatic chain through cross-peaks between adjacent -CH₂- groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. For example, the protons of the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon. Likewise, the aromatic protons ortho to the carbonyl group would also show a cross-peak to the carbonyl carbon, confirming the connection of the 4-fluorophenyl ring to the heptanenitrile chain via the ketone.

Since fluorine-19 has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this molecule, a single fluorine environment is present. The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons on the aromatic ring. Its chemical shift provides confirmation of the electronic environment around the fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. nih.gov The IR spectrum of this compound would display key absorption bands confirming its structure. lumenlearning.com

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ketone (C=O), conjugated | Stretch | ~1685 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Weak |

| C-F | Stretch | 1250 - 1200 | Strong |

The presence of strong, sharp peaks around 1685 cm⁻¹ (conjugated ketone) and 2250 cm⁻¹ (nitrile) would be definitive evidence for these functional groups. libretexts.orglibretexts.orgmasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The molecular formula for this compound is C₁₃H₁₄FNO, giving a monoisotopic mass of approximately 219.11 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that corresponds to this mass with high accuracy.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage), which is a characteristic process for ketones. nih.govmiamioh.edu

Predicted Major Mass Spectrometry Fragments

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 219 | [C₁₃H₁₄FNO]⁺ | Molecular Ion (M⁺) |

| 123 | [F-C₆H₄-C≡O]⁺ | Alpha-cleavage: loss of the C₆H₁₀N alkyl chain |

| 95 | [F-C₆H₄]⁺ | Loss of CO from the m/z 123 fragment |

The most prominent fragment is expected at m/z 123, corresponding to the stable 4-fluorobenzoyl cation. This fragment is highly diagnostic for compounds containing this moiety. Further fragmentation of this ion can lead to the 4-fluorophenyl cation at m/z 95.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a nominal mass of 219 g/mol , HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of precision is instrumental in distinguishing the target compound from other potential species with the same nominal mass but different elemental compositions.

In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The analyzer separates the ions based on their mass-to-charge ratio (m/z) with exceptional accuracy.

For this compound (C₁₃H₁₄FNO), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This experimental value is then compared to the theoretical exact mass to confirm the elemental composition.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄FNO |

| Theoretical Monoisotopic Mass | 219.1059 |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass of Adduct | 220.1137 |

| Expected Experimental m/z | 220.1137 ± 0.0011 (for 5 ppm mass accuracy) |

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of an HRMS instrument can further corroborate the structure of this compound. Characteristic fragments would include the loss of the nitrile group, cleavage of the alkyl chain, and fragments corresponding to the fluorophenyl ketone moiety.

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically developed for a compound like this compound. In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Isomeric impurities, such as those with the fluorine atom at a different position on the phenyl ring, could also be separated with an optimized HPLC method.

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC is primarily used to detect and quantify volatile impurities, such as residual solvents from the synthesis and purification processes.

A sample of the compound is dissolved in a suitable solvent and injected into the GC. The components are vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 3: Typical GC Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min |

| Detector | FID at 280 °C |

| Injection Mode | Split (e.g., 20:1) |

This method can effectively separate and quantify common solvents like ethanol, ethyl acetate, toluene, and others that might be present in the final product.

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is achiral, if any synthetic step were to introduce a chiral center (for example, through reduction of the ketone to an alcohol), chiral chromatography would be essential to separate the resulting enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Table 4: Hypothetical Chiral HPLC Method Parameters for a Chiral Derivative

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This technique would allow for the determination of the enantiomeric excess (ee) of the desired enantiomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a single crystal of this compound of suitable quality can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 5: Expected Crystallographic Data Parameters

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C=O, C-F, C≡N, etc. |

| Bond Angles | Angles around the ketone and phenyl ring |

| Torsion Angles | Describing the conformation of the alkyl chain |

| Intermolecular Interactions | Hydrogen bonding, π-stacking, etc. |

The crystal structure would reveal the planarity of the fluorophenyl ketone moiety and the conformation of the flexible heptanenitrile chain, as well as how the molecules pack together in the crystal lattice.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. Geometry optimization calculations would identify the lowest energy arrangement of the atoms in 7-(4-Fluorophenyl)-7-oxoheptanenitrile. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

Conformational analysis would then explore the various spatial arrangements (conformers) of the molecule that can be achieved through the rotation of its single bonds. For a flexible molecule like this compound, with its heptanenitrile (B1581596) chain, numerous conformers would exist. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. This information is vital as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure provides insight into the molecule's reactivity and spectroscopic properties. Calculations would determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich 4-fluorophenyl ring, while the LUMO might be associated with the electron-withdrawing carbonyl and nitrile groups.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational data for this compound could be found.

Prediction of Spectroscopic Properties (NMR, IR)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing the predicted NMR spectra with experimental data can help to confirm the molecular structure and assign the observed signals.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the stretching, bending, and other vibrational motions of the chemical bonds within this compound, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile, and various vibrations of the aromatic ring.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, one could study reactions such as its synthesis or its metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state search allows for the determination of the activation energy of a reaction, providing crucial information about the reaction rate and feasibility.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations would be particularly useful for extensively sampling its conformational space. This is especially important for a flexible molecule, as it can adopt a wide range of shapes. These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the timescales of transitions between different conformations.

Quantitative Structure-Reactivity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals.

To build a QSAR model relevant to this compound, one would need a dataset of structurally similar compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be based on the molecule's topology, geometry, or electronic properties. Statistical methods are then used to create a mathematical equation that links these descriptors to the observed activity. While no specific QSAR studies involving this compound were found, such a model could potentially predict its properties based on the properties of related aromatic ketones and nitriles.

Interactive Data Table: Hypothetical QSAR Descriptor Data

| Descriptor | Value |

| Molecular Weight | 221.25 |

| LogP | 2.8 |

| Polar Surface Area | 43.1 Ų |

| Number of Rotatable Bonds | 7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR data for this compound could be found.

Applications of 7 4 Fluorophenyl 7 Oxoheptanenitrile in Material Science and Other Fields Excluding Medicinal

Role as a Precursor in Polymer Chemistry and Advanced Monomer Synthesis

The unique structure of 7-(4-Fluorophenyl)-7-oxoheptanenitrile, featuring both a reactive ketone and a nitrile group, makes it a valuable precursor in polymer science. The nitrile group can undergo various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, while the ketone can be involved in condensation reactions. These reactive sites allow for its incorporation into polymer backbones or for the synthesis of novel monomers.

Fluorinated polymers are known for their exceptional properties, such as high thermal stability, chemical resistance, low dielectric constants, and low surface energy. These attributes make them suitable for high-performance applications in fields like microelectronics and aerospace. While direct polymerization of this compound is not commonly documented, its role as a building block for fluorinated monomers is significant. For example, it can be used to synthesize monomers that are later polymerized to create specialty polymers like polyamides or polyimides with tailored properties imparted by the fluorophenyl group.

Table 1: Potential Monomer Derivatives from this compound

| Derivative Name | Synthetic Transformation | Potential Polymer Type |

| 7-amino-1-(4-fluorophenyl)heptan-1-one | Reduction of nitrile group | Polyamides, Polyimides |

| 7-(4-fluorophenyl)-7-oxoheptanoic acid | Hydrolysis of nitrile group | Polyesters, Polyamides |

| Diamine or Diacid Monomers | Further functionalization | High-performance polymers |

Intermediate for Functional Materials Development (e.g., optoelectronics)

The fluorophenyl group in this compound is of particular interest in the development of functional materials for applications such as optoelectronics. The high electronegativity of fluorine can influence the electronic properties of the molecule, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

This compound can serve as a starting material for the synthesis of more complex molecules with specific electronic or photophysical properties. For instance, it can be a precursor to fluorinated coumarin (B35378) derivatives or other heterocyclic systems known for their fluorescence and use as dyes or in dye-sensitized solar cells. The incorporation of fluorine can enhance properties like thermal stability and charge-transport characteristics in the final material.

Synthetic Precursor in Agrochemical Development

In the field of agrochemicals, the introduction of fluorine atoms into active compounds is a widely used strategy to enhance efficacy. Fluorine can improve properties such as metabolic stability, leading to longer-lasting effects, and lipophilicity, which can improve the penetration of the chemical through biological membranes.

This compound serves as a valuable intermediate in the synthesis of complex fluorinated molecules for agrochemical research. Its chemical structure provides a scaffold that can be modified to create new potential herbicides, insecticides, or fungicides. The long carbon chain combined with the fluorinated aromatic ring offers a template for developing molecules with specific biological activities and improved environmental profiles.

Table 2: Key Properties Conferred by Fluorine in Agrochemicals

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to enhanced persistence. | |

| Lipophilicity | Altered, which can improve the compound's ability to cross biological membranes. | |

| Binding Affinity | Modified, potentially leading to higher potency and selectivity for the target enzyme or receptor. |

Utilization in Specialty Chemical Synthesis

Beyond its applications in polymers, optoelectronics, and agrochemicals, this compound is a useful intermediate in the broader field of specialty chemical synthesis. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile building block for creating novel organic compounds. It can be used in the synthesis of various chemical entities for research and industrial purposes where the specific combination of a fluorinated aromatic ring and an aliphatic nitrile chain is required.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 7-(4-Fluorophenyl)-7-oxoheptanenitrile and its derivatives is expected to pivot towards greener and more efficient methodologies. Current synthetic chemistry is increasingly focused on reducing environmental impact and maximizing resource efficiency. Research in this area could focus on several key strategies:

Catalyst-Free Reactions: Exploring synthetic pathways that proceed efficiently without the need for traditional, often metal-based, catalysts. Techniques such as ultrasound-assisted synthesis have been shown to facilitate multi-component reactions in a catalyst-free manner, offering a green alternative for producing complex molecules. dntb.gov.ua

Microwave-Accelerated Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net This approach has been successfully applied to the synthesis of other heterocyclic compounds and could be adapted for the production of this compound precursors. researchgate.net

Green Solvents: Shifting from traditional volatile organic compounds to aqueous media or other environmentally benign solvents is a critical aspect of sustainable chemistry. researchgate.net

| Sustainable Synthesis Strategy | Potential Advantage | Relevant Research Context |

| Ultrasound-Assisted Synthesis | Catalyst-free conditions, reduced energy consumption. | Green synthesis of complex quinolinones. dntb.gov.ua |

| Microwave-Accelerated Methods | Rapid reaction times, solvent-free conditions, high yields. | Efficient synthesis of chloroquinolines and benzothiazoles. researchgate.net |

| High Atom-Economy Reactions | Minimization of chemical waste, increased efficiency. | Synthesis of pyrroles via cyclization, incorporating all reactant atoms. researchgate.net |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Synthesis of chromene derivatives in aqueous media. researchgate.net |

Exploration of Novel Reactivity and Catalysis using the Compound

The unique combination of functional groups in this compound—the ketone, the nitrile, and the fluorophenyl ring—makes it a valuable substrate for exploring new chemical reactions and catalytic processes.

Fluorine-Specific Interactions: The fluorine atom on the phenyl ring can participate in non-covalent interactions, such as hydrogen bonds (C–F···H–C), which can influence molecular conformation and reactivity. nih.govresearchgate.net Future research could investigate how these interactions can be harnessed to direct the stereochemical outcome of reactions or to design novel organocatalysts.

Functional Group Transformations: The ketone and nitrile moieties are versatile handles for a wide array of chemical transformations. The ketone can be a site for reductions, additions, or condensations, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to generate new heterocyclic systems.

Catalyst Development: Derivatives of this compound could be designed to act as ligands for metal catalysts. The presence of nitrogen and oxygen atoms, combined with the tunable electronic properties of the fluorophenyl ring, could lead to the development of catalysts with novel reactivity and selectivity.

Integration into Complex Molecular Architectures and Supramolecular Systems

The structure of this compound makes it an ideal building block for the synthesis of more complex and high-value molecules.

Pharmaceutical Scaffolds: The fluorophenyl motif is a common feature in many biologically active compounds. The compound could serve as a key intermediate in the synthesis of complex chroman or piperidine (B6355638) derivatives, which have shown activity as receptor antagonists. nih.gov Its linear chain and terminal functional groups allow for its incorporation into larger, polycyclic drug candidates.

Supramolecular Chemistry: The potential for the compound to engage in specific non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an attractive component for supramolecular assemblies. Researchers could explore its use in the construction of molecular cages, polymers, and other ordered systems where the fluorophenyl group can direct the assembly process.

Fused-Ring Systems: The compound can be used as a precursor for creating fused heterocyclic systems, such as benzo[f]chromene derivatives. nih.gov Such structures are of interest for their unique electronic and photophysical properties.

Design and Synthesis of Advanced Materials with Tunable Properties

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, a feature that can be exploited in materials science.

Fluorescent Materials: The benzonitrile (B105546) and fluorophenyl groups are components that can contribute to fluorescence. By modifying the core structure of this compound, it may be possible to develop novel fluorescent probes and dyes. researchgate.net Research into related nitrobenzofurazan derivatives has shown that functionalized aromatic systems can exhibit interesting photophysical properties. researchgate.net

Organic Electronics: Fluorinated organic compounds are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties imparted by the fluorophenyl group could be leveraged to design new materials for these applications.

Functional Polymers: The compound can be functionalized to create monomers that can be polymerized to produce advanced materials. The resulting polymers could have tunable properties, such as thermal stability, solubility, and optical characteristics, based on the specific derivatives used.

Computational Design and Prediction of New Derivatives with Enhanced Functionality

Computational chemistry provides powerful tools for predicting the properties of new molecules and guiding synthetic efforts.

Structure-Property Relationships: Density Functional Theory (DFT) and other computational methods can be used to understand the relationship between the structure of this compound derivatives and their properties. For instance, computational studies can predict how changes to the molecular structure will affect its electronic properties, reactivity, or binding affinity to a biological target. researchgate.net

Virtual Screening: Before undertaking extensive synthetic work, computational screening can be used to evaluate a large library of virtual derivatives for a desired function. This approach can identify promising candidates for applications ranging from drug discovery to materials science, as seen in the modeling of receptor antagonists. nih.gov

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping researchers to optimize reaction conditions and design more efficient synthetic routes.

| Computational Approach | Objective | Potential Impact |

| Density Functional Theory (DFT) | Predict molecular geometry, electronic structure, and reactivity. | Guide the design of derivatives with specific electronic or photophysical properties. researchgate.net |

| Molecular Docking | Simulate the binding of a molecule to a biological target. | Identify potential pharmaceutical applications by predicting binding affinity and mode. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Accelerate the discovery of new functional molecules by predicting their properties. |

常见问题

Basic: What synthetic strategies are effective for preparing 7-(4-Fluorophenyl)-7-oxoheptanenitrile, and how are intermediates characterized?

Answer:

A common approach involves coupling 4-fluorophenyl moieties with heptanenitrile precursors via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example, intermediates like carbonyl-substituted pyrroles (e.g., 4-(4-fluorophenyl)pyrrole derivatives) can be synthesized under moderate conditions (60–80°C, inert atmosphere) and characterized using ¹H/¹³C NMR (δ 7.6–7.8 ppm for aromatic protons) and FT-IR (C≡N stretch at ~2240 cm⁻¹) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients.

Advanced: How can catalytic enantioselectivity be enhanced in asymmetric synthesis of fluorophenyl-containing nitriles?

Answer:

Chiral catalysts like BINOL-derived phosphoric acids or Ru-based complexes improve enantiomeric excess (ee) in cycloadditions. For instance, biocatalytic methods using ketoreductases (e.g., KRED-101) achieve >90% ee for α-quaternary carbon centers in related fluorophenyl ketones . Reaction optimization includes screening co-solvents (e.g., DMSO:water 1:4) and monitoring ee via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (doublets at δ 7.2–7.4 ppm for para-fluorophenyl) and ketone protons (δ 2.8–3.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0894 for C₁₃H₁₂FNO).

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C-F bond length ~1.34 Å) .

Advanced: How to reconcile discrepancies in spectral data during structural validation?

Answer:

Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotamers or impurities. Strategies:

Variable-temperature NMR (VT-NMR) to identify dynamic processes.

2D-COSY and NOESY to confirm proton-proton proximities.

Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-computed values (e.g., Gaussian 16 B3LYP/6-31G*).

Reference: details solvent effects on NMR shifts (CDCl₃ vs. DMSO-d₆) .

Basic: What intermediates are pivotal in the synthesis of fluorophenyl-heptanenitrile derivatives?

Answer:

Key intermediates include:

- 4-Fluorobenzonitrile (CAS 10540-31-5): Synthesized via Rosenmund-von Braun reaction (CuCN, DMF, 120°C) .

- 7-Oxoheptanenitrile precursors : Prepared via oxidation of heptanenitrile alcohols (e.g., PCC in CH₂Cl₂).

- Pyrrole-carboxamide intermediates : Used in multi-step routes to bioactive analogs .

Advanced: What computational methods predict reactivity in fluorophenyl nitrile derivatives?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices identify electrophilic C=O sites).

- MD Simulations : Assess solvent effects on reaction kinetics (e.g., toluene vs. THF).

- Docking Studies : Predict binding affinity to enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina .

Basic: How to mitigate solubility challenges during purification?

Answer:

- Co-solvent Systems : Use DCM:MeOH (9:1) for recrystallization.

- Ion-Pair Extraction : Add tetrabutylammonium bromide to enhance aqueous solubility.

- Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) for polar impurities. notes purification of hydrochloride salts via acid-base partitioning .

Advanced: What pharmacological models evaluate this compound as a bioactive precursor?

Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR IC₅₀ via fluorescence polarization).

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS quantification.

- SAR Studies : Modify the nitrile group to amides or esters and compare bioactivity (e.g., antiproliferative activity in MCF-7 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。